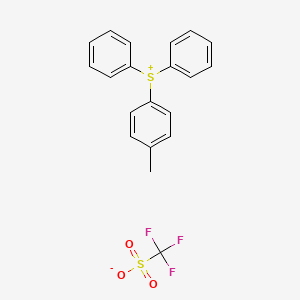

(4-Methylphenyl)diphenylsulfonium triflate

Description

Foundational Principles of Photoacid Generation and Onium Salt Chemistry

Photoacid generators are molecules that produce a strong acid upon exposure to light. This photochemically generated acid can then act as a catalyst for a variety of chemical transformations, a concept that forms the basis of chemically amplified resists, which are critical in the microelectronics industry. The use of a catalytic amount of photogenerated acid allows for a significant increase in the sensitivity of the photoresist, enabling the patterning of smaller features with lower exposure doses.

Onium salts are a major class of ionic photoacid generators, characterized by a positively charged heteroatom, such as sulfur (sulfonium), iodine (iodonium), or nitrogen (ammonium). researchgate.net Triarylsulfonium salts, to which (4-Methylphenyl)diphenylsulfonium (B13929972) triflate belongs, are among the most widely used onium salt PAGs. researchgate.net Their popularity stems from their high thermal stability and their efficiency in generating strong acids upon photolysis. researchgate.net

The mechanism of acid generation from a triarylsulfonium salt upon irradiation involves the cleavage of a carbon-sulfur bond. This can proceed through two primary pathways: homolytic cleavage, which results in the formation of radical species, and heterolytic cleavage, which directly produces a cation and a radical. researchgate.net These highly reactive intermediates then react with components of the surrounding medium, such as solvent or polymer molecules, to ultimately generate a Brønsted acid. nih.gov The identity of the generated acid is determined by the counter-anion of the onium salt. In the case of triflate salts, the generated acid is trifluoromethanesulfonic acid (triflic acid), a superacid that is highly effective in catalyzing the desired chemical reactions. nih.gov

Strategic Importance of (4-Methylphenyl)diphenylsulfonium Triflate as a Photoacid Generator

This compound holds strategic importance as a photoacid generator due to a combination of its inherent properties, which are fine-tuned by its specific molecular structure. While direct comparative studies with its unsubstituted counterpart, triphenylsulfonium (B1202918) triflate, are not extensively detailed in readily available literature, the influence of the 4-methyl substituent can be understood through established principles of physical organic chemistry.

The key properties of this compound are summarized in the table below:

| Property | Value |

| Chemical Formula | C₂₀H₁₇F₃O₃S₂ nih.gov |

| Molecular Weight | 426.47 g/mol nih.gov |

| CAS Number | 81416-37-7 nih.gov |

| Appearance | White to off-white solid |

| Melting Point | 98-102 °C |

The presence of the electron-donating methyl group at the para-position of one of the phenyl rings can be expected to influence the electronic properties and, consequently, the photoreactivity of the sulfonium (B1226848) cation. This substitution can subtly modulate the absorption characteristics and the stability of the intermediates formed during photolysis, potentially affecting the quantum yield of acid generation.

The primary applications where this compound demonstrates its strategic importance include:

Chemically Amplified Photoresists: In the manufacturing of semiconductors, this compound is used as a PAG in deep-UV (248 nm and 193 nm) and electron beam lithography. researchgate.net Its high thermal stability is a significant advantage, as photoresists undergo pre- and post-exposure baking steps at elevated temperatures. researchgate.net The generation of a strong acid like triflic acid is crucial for the efficient deprotection of the polymer matrix in positive-tone resists or for catalyzing cross-linking reactions in negative-tone resists.

Cationic Photopolymerization: this compound serves as a highly efficient photoinitiator for the cationic polymerization of various monomers, such as epoxides, vinyl ethers, and oxetanes. researchgate.net Upon irradiation, the generated acid initiates the polymerization process, which is particularly useful for producing coatings, adhesives, and inks with excellent mechanical and chemical resistance.

The triflate anion is a key contributor to the compound's efficacy. As a very weak nucleophile, it does not readily terminate the cationic polymerization, allowing for the formation of high molecular weight polymers. Furthermore, the resulting triflic acid is one of the strongest known Brønsted acids, ensuring a high catalytic efficiency.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methylphenyl)-diphenylsulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17S.CHF3O3S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOATHYNVXCSGP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584133 | |

| Record name | (4-Methylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81416-37-7 | |

| Record name | (4-Methylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methylphenyl)diphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Modulation of 4 Methylphenyl Diphenylsulfonium Triflate

State-of-the-Art Synthetic Pathways

The synthesis of (4-Methylphenyl)diphenylsulfonium (B13929972) triflate can be achieved through several routes, each with distinct advantages and limitations. These methods include aryl transfer from iodonium (B1229267) salts, direct chemical synthesis, and photochemical approaches.

Catalytic and Non-Catalytic Aryl Transfer from Iodonium(III) Salts

A prevalent method for the synthesis of triarylsulfonium salts involves the reaction of a diaryl sulfide (B99878) with a diaryliodonium salt. In the case of (4-Methylphenyl)diphenylsulfonium triflate, this can be accomplished through the reaction of diphenyl sulfide with a p-tolyl-substituted iodonium salt, such as (4-methylphenyl)(phenyl)iodonium triflate. This reaction can proceed both with and without a metal catalyst.

Copper-catalyzed reactions have been shown to be effective for S-arylation. nih.gov While specific examples detailing the copper-catalyzed synthesis of this compound are not abundant in the provided literature, the general mechanism involves the copper catalyst facilitating the transfer of the aryl group from the iodonium salt to the sulfur atom of the diaryl sulfide.

Non-catalytic aryl transfer from diaryliodonium triflates to diorganochalcogen compounds, including sulfides, has also been demonstrated to occur simply upon heating in a suitable solvent like chloroform (B151607) or dichloroethane. synquestlabs.com This approach offers a milder, catalyst-free route to triarylchalcogenonium triflates. synquestlabs.com The reaction between a diaryliodonium salt and a diaryl sulfide is believed to proceed via a nucleophilic attack of the sulfide on the iodonium salt. synquestlabs.com

Aryl(mesityl)iodonium triflates are also effective recyclable arylating agents for the synthesis of arylsulfonium salts. researchgate.net This method, often employing copper catalysis, allows for the selective transfer of the desired aryl group to the sulfur atom. researchgate.net

Direct Chemical Synthesis via Sulfonation and Triflation

The direct synthesis of this compound can be achieved through the reaction of diphenyl sulfoxide (B87167) with toluene (B28343) in the presence of triflic anhydride (B1165640) (Tf₂O). nih.gov This method falls under the broader category of Friedel-Crafts-type reactions. The reaction of aromatic compounds with diaryl sulfoxides is a well-established route for preparing triarylsulfonium salts. acs.org

The general procedure involves the activation of diphenyl sulfoxide with triflic anhydride to form a highly reactive intermediate. nih.gov This intermediate then undergoes an electrophilic aromatic substitution reaction with toluene, where the diphenylsulfonio group attaches to the toluene ring, preferentially at the para position due to the directing effect of the methyl group. The triflate anion from the triflic anhydride serves as the counterion for the resulting sulfonium (B1226848) salt. This one-pot synthesis is an efficient way to produce the desired product.

Another approach involves the reaction of an aryl Grignard reagent with a diaryl sulfoxide, followed by metathesis with a triflate salt, although this is a two-step process.

Photochemical Routes for Sulfonium Salt Formation

Photochemical methods can also be employed for the synthesis of sulfonium salts. This typically involves the UV-initiated arylation of a precursor sulfonium salt. For instance, a diarylsulfonium chloride can react with an appropriate aryl trifluoromethanesulfonate (B1224126) under photoexcitation. acs.org This light-induced cleavage of the sulfonium-chloride bond facilitates the transfer of the aryl group. acs.org The triflate anion is then introduced through a counterion exchange during the workup, often using a silver triflate salt. acs.org While this method is reported for analogous compounds, its specific application for the synthesis of this compound is plausible.

Rational Design and Derivatives of this compound

Electronic and Steric Effects of Cationic Substituents on Photoreactivity

The substituents on the aryl rings of triarylsulfonium salts significantly influence their photochemistry. The photolysis of these salts can proceed through both heterolytic and homolytic cleavage of the carbon-sulfur bond upon irradiation. acs.org

The introduction of a methyl group at the para position of one of the phenyl rings, as in this compound, has a notable electronic effect. The methyl group is an electron-donating group, which can influence the electronic transitions and the stability of the excited states. Studies on various substituted triarylsulfonium salts have shown that electron-donating groups can affect the quantum yield of photolysis and the nature of the photoproducts. acs.org The photolysis of tris(4-methylphenyl)sulfonium salts has been studied, indicating the impact of methyl substitution on the photochemical pathways. acs.org

Steric effects also play a critical role, particularly in the synthesis and stability of triarylsulfonium salts. acs.orgnih.govresearchgate.net Increased steric bulk around the sulfonium center can enhance the alkaline stability of the cation by sterically hindering the approach of nucleophiles. acs.orgnih.govresearchgate.net While the single methyl group in this compound imparts a modest steric effect, the synthesis of more sterically hindered analogs has been a subject of research to improve material properties like alkaline resistance. acs.orgnih.govresearchgate.net

Table 1: Comparison of Photoreactivity of Substituted Triarylsulfonium Salts

| Compound | Substituent(s) | Relative Photoreactivity (Qualitative) | Reference(s) |

| Triphenylsulfonium (B1202918) salt | None | Baseline | acs.org |

| This compound | 4-Methyl | Modified by electron-donating group | acs.org |

| Tris(4-methylphenyl)sulfonium salt | 4,4',4''-Trimethyl | Further modified reactivity | acs.org |

| (4-Methoxyphenyl)diphenylsulfonium salt | 4-Methoxy | Stronger electron-donating effect | acs.org |

| (4-Chlorophenyl)diphenylsulfonium salt | 4-Chloro | Electron-withdrawing effect | acs.org |

| (4-Phenylthiophenyl)diphenylsulfonium triflate | 4-Phenylthio | Alters photolysis mechanism | acs.org |

Influence of the Triflate Anion on Performance Characteristics

The counterion in a sulfonium salt is not merely a spectator; it significantly influences the salt's properties and performance, particularly in applications like cationic polymerization. researchgate.net The triflate anion (CF₃SO₃⁻) is a non-nucleophilic and weakly coordinating anion. This is a crucial characteristic for photoinitiators used in cationic polymerization.

Upon photolysis, the sulfonium cation decomposes to generate a Brønsted acid, which is the true initiating species for polymerization. researchgate.net The strength and stability of this acid are determined by the counterion. The triflate anion, being the conjugate base of the strong triflic acid, results in the formation of a highly effective Brønsted acid, which efficiently initiates polymerization. researchgate.net

The non-nucleophilic nature of the triflate anion is vital because it does not readily terminate the growing polymer chain, allowing for the formation of high molecular weight polymers. researchgate.net In contrast, nucleophilic anions can react with the cationic propagating center, leading to chain termination and reduced polymerization efficiency. The choice of a non-nucleophilic anion like triflate is therefore a key design element for high-performance photoinitiators. researchgate.net

The specificity of the triflate counterion has been highlighted in metal-free arylation reactions, where other diaryliodonium salts with different anions were found to be unsuccessful. synquestlabs.com This underscores the critical role the anion plays in the reactivity of onium salts. While direct comparative studies of (4-Methylphenyl)diphenylsulfonium salts with a wide range of anions are not detailed in the provided results, the established principles of photoinitiated cationic polymerization strongly support the superiority of non-nucleophilic anions like triflate for this application. researchgate.net

Table 2: Properties of Common Anions in Sulfonium Salts

| Anion | Formula | Nucleophilicity | Performance Impact | Reference(s) |

| Triflate | CF₃SO₃⁻ | Very Low | High initiation efficiency, stable propagation | synquestlabs.comresearchgate.net |

| Hexafluoroantimonate | SbF₆⁻ | Very Low | High initiation efficiency, often used as a benchmark | ethz.chwiley-vch.de |

| Hexafluorophosphate | PF₆⁻ | Low | Good performance, less reactive than SbF₆⁻ | ethz.chwiley-vch.de |

| Tetrafluoroborate | BF₄⁻ | Moderate | Lower efficiency due to higher nucleophilicity | researchgate.net |

| Chloride | Cl⁻ | High | Poor initiator, causes rapid termination | researchgate.net |

Photophysical and Photochemical Mechanisms of Acid Generation by 4 Methylphenyl Diphenylsulfonium Triflate

Detailed Photolysis Pathways and Acid Generation Events

The photolysis of triarylsulfonium salts, such as (4-Methylphenyl)diphenylsulfonium (B13929972) triflate, proceeds through distinct pathways depending on the nature of the initial electronic excitation. Both direct irradiation and sensitized processes can lead to the cleavage of the sulfur-carbon (S-C) bonds, which is the pivotal step in acid generation.

Upon exposure to high-energy radiation like deep-UV, extreme ultraviolet (EUV), or electron beams, the generation of acid can be initiated by the capture of a low-energy electron by the photoacid generator molecule. This process, known as dissociative electron attachment (DEA), is a crucial mechanism in chemically amplified photoresists. In this pathway, a secondary electron generated in the surrounding medium attaches to the (4-Methylphenyl)diphenylsulfonium triflate, forming a transient negative ion.

This transient species is unstable and rapidly undergoes dissociation. The fragmentation can occur at various bonds within the molecule. For instance, studies on similar triflate-containing compounds have shown that low-energy electrons can induce cleavage of C-O, S-O, or C-S bonds within the triflate moiety. acs.org In the context of the entire this compound salt, electron capture by the sulfonium (B1226848) cation is a key initiating event. The addition of an electron to the sulfonium cation neutralizes its charge and creates a highly unstable radical species. This radical can then fragment, typically through the cleavage of a sulfur-carbon bond, to produce a diaryl sulfide (B99878) and an aryl radical. The process can be summarized as follows:

Electron Capture: Ar₃S⁺ + e⁻ → [Ar₃S•]*

Dissociation: [Ar₃S•]* → Ar₂S + Ar•

The resulting aryl radical (Ar•) can then abstract a hydrogen atom from a surrounding molecule (e.g., a solvent or polymer matrix molecule, RH) to form an aromatic hydrocarbon and a radical on the surrounding molecule (R•). The diaryl sulfide (Ar₂S) is a stable byproduct. The generation of the Brønsted acid (triflic acid, CF₃SO₃H) subsequently occurs when the triflate anion (CF₃SO₃⁻) abstracts a proton, a process that can be facilitated by the radical cations formed during the photolytic cascade or from the surrounding medium that has been rendered acidic by the initial photochemical events.

The cleavage of the S-C bond in this compound upon photoexcitation can occur through two distinct mechanisms: homolytic and heterolytic cleavage. The prevalence of each pathway is dependent on the excited state involved (singlet or triplet).

Direct Photolysis and the Singlet Excited State: Upon direct irradiation, the (4-Methylphenyl)diphenylsulfonium cation is promoted to an excited singlet state. From this state, both heterolytic and homolytic cleavage of the S-C bond can occur. mdpi.commdpi.com

Heterolytic Cleavage: This pathway involves the asymmetric breaking of the S-C bond, where one fragment retains both electrons from the bond. This results in the formation of a diaryl sulfide and an aryl cation. Research on triphenylsulfonium (B1202918) salts has shown this to be a predominant pathway from the singlet excited state. mdpi.com

[Ar₃S⁺]* (Singlet) → Ar₂S + Ar⁺ The resulting highly reactive aryl cation can then undergo various reactions, including reaction with any available proton donors in the medium to facilitate the generation of the Brønsted acid.

Homolytic Cleavage: This pathway involves the symmetric breaking of the S-C bond, with each fragment retaining one electron. This generates a diaryl-sulfinyl radical cation and an aryl radical, typically as a radical pair within a solvent cage. mdpi.com

[Ar₃S⁺]* (Singlet) → [Ar₂S⁺• Ar•]cage The species within the cage can then recombine in various ways or escape the cage and react with the surrounding medium. In-cage recombination can lead to the formation of rearrangement products, such as phenylthiobiphenyls in the case of triphenylsulfonium salts. mdpi.commdpi.com

Triplet-Sensitized Photolysis and the Triplet Excited State: When the sulfonium salt is excited via a triplet photosensitizer, it is the triplet excited state of the PAG that is populated. In contrast to the singlet state, the triplet excited state of triarylsulfonium salts primarily undergoes homolytic cleavage. mdpi.com

Homolytic Cleavage (Triplet):

[Ar₃S⁺]* (Triplet) → [Ar₂S⁺• Ar•]cage This process generates a triplet geminate radical pair. These radical species can then react, often by abstracting hydrogen atoms from the solvent or other molecules, to form benzene (B151609) (or a substituted derivative) and diphenyl sulfide, ultimately leading to the generation of the acid. mdpi.com

The presence of the methyl group on one of the phenyl rings in this compound can influence the branching ratio between these pathways, although the fundamental mechanisms remain consistent with those observed for other triarylsulfonium salts.

Quantification and Factors Governing Acid Generation Efficiency

The efficiency of acid generation is a critical parameter for a photoacid generator. It is quantified by the quantum yield and is influenced by several factors, including the molecular structure of the PAG cation and its concentration.

The quantum yield of acid generation (Φ_acid) is defined as the number of acid molecules produced per photon absorbed by the photoacid generator. It is a key metric for comparing the efficiency of different PAGs. For triarylsulfonium salts, the quantum yields of acid generation are generally high, often reported to be in the range of 0.6 to 0.9 for the parent triphenylsulfonium salts. mdpi.com

| Compound Family | Reported Acid Generation Quantum Yield (Φ_acid) | Conditions | Reference |

| Triarylsulfonium Salts (general) | 0.6 - 0.9 | Not specified | mdpi.com |

| Novel Sulfonium PAGs | 0.01 - 0.4 | Not specified | rsc.org |

| Substituted Phenyl Sulfonium Salts | 0.081 - 0.13 | In acetonitrile (B52724) at 405 nm | researchgate.net |

This table presents a range of reported quantum yields for different families of sulfonium salt photoacid generators to provide context for the expected efficiency of this compound.

The structure of the sulfonium cation plays a significant role in determining the efficiency of photoacid generation. The nature and position of substituents on the aryl rings can affect the absorption properties (λ_max and molar extinction coefficient), the excited-state dynamics, and the stability of the resulting radical and cationic intermediates.

For this compound, the electron-donating methyl group on one of the phenyl rings can influence the electronic transitions and the localization of the excited state. Studies on substituted triarylsulfonium salts have shown that the photolysis mechanism and product distribution can be altered by the substituents. mdpi.com The cation's structure is a key determinant of the photochemistry, including the absorption wavelength, quantum yield, and thermal stability. rsc.org

Photosensitization and Energy Transfer Phenomena

Photosensitization is a widely used strategy to extend the spectral response of photoacid generators to longer wavelengths, where the PAG itself may have low absorbance. This process involves the use of a photosensitizer (PS), a molecule that absorbs light efficiently at the desired wavelength and then transfers the absorbed energy to the PAG, initiating the acid generation process.

The most common mechanism for the photosensitization of triarylsulfonium salts is triplet-triplet energy transfer. mdpi.com The process can be described as follows:

Excitation of the Photosensitizer: The photosensitizer absorbs a photon and is promoted to an excited singlet state (¹PS*).

PS + hν → ¹PS*

Intersystem Crossing (ISC): The singlet excited photosensitizer undergoes efficient intersystem crossing to a longer-lived triplet state (³PS*). osti.gov

¹PS* → ³PS*

Triplet Energy Transfer: The triplet excited photosensitizer collides with a ground-state PAG molecule. If the triplet energy of the photosensitizer is greater than that of the PAG, energy transfer can occur, resulting in a ground-state photosensitizer and a triplet excited PAG molecule.

³PS* + Ar₃S⁺ → PS + ³[Ar₃S⁺]*

Decomposition of the PAG: The triplet excited PAG then undergoes homolytic cleavage as described in section 3.1.2 to generate the acid.

A variety of compounds can act as triplet photosensitizers for triarylsulfonium salts, including aromatic hydrocarbons (like anthracene (B1667546) and perylene), ketones (like benzophenone (B1666685) and thioxanthone), and various dyes. mdpi.comgatech.edu The efficiency of the energy transfer is dependent on the triplet energies of the donor (photosensitizer) and the acceptor (PAG), as well as their concentrations and the diffusion rates in the given medium. This approach is particularly valuable for applications using visible light sources, such as LEDs, where the inherent UV absorption of the sulfonium salt is not utilized. mdpi.com

Mechanisms of Triplet Sensitization for Sulfonium Salt Activation

Direct excitation of triarylsulfonium salts like this compound typically occurs in the deep-UV range. However, their activation can be efficiently extended to longer wavelengths through a process known as triplet sensitization. This mechanism involves an external molecule, the photosensitizer, which absorbs light and subsequently transfers its excited-state energy to the sulfonium salt.

The process initiates when a sensitizer (B1316253) molecule (S) absorbs a photon, promoting it from its ground singlet state (S₀) to an excited singlet state (¹S). While some molecules will relax from this state via fluorescence, many can undergo a non-radiative process called intersystem crossing (ISC) to a more stable, longer-lived triplet state (³S). ibm.com The probability of ISC is enhanced in molecules with specific structural features, such as those containing heavy atoms.

For sensitization to be effective, the triplet energy (ET) of the sensitizer must be greater than that of the sulfonium salt. ibm.com When an excited triplet sensitizer (³S*) encounters a ground-state sulfonium salt molecule, it can transfer its electronic energy via a triplet-triplet energy transfer mechanism, returning the sensitizer to its ground state and promoting the sulfonium salt to its triplet excited state.

Once in the triplet state, the sulfonium salt is highly unstable and undergoes rapid dissociation. ibm.com Research on triphenylsulfonium salts has shown that the triplet state is labile and primarily undergoes homolytic cleavage (homolysis) of a carbon-sulfur bond. ibm.com This cleavage results in the formation of a triplet geminate radical pair, which for this compound would consist of a 4-methylphenyl radical and a diphenylsulfinyl radical cation. These highly reactive radical species can then abstract hydrogen atoms from surrounding molecules (such as a solvent or polymer matrix), ultimately leading to the formation of a proton (H⁺) and other byproducts like benzene and diphenyl sulfide. ibm.com The proton then combines with the triflate anion (CF₃SO₃⁻) to yield trifluoromethanesulfonic acid (triflic acid), a very strong acid.

Synergistic Effects with External Photosensitizers

In the PET mechanism, the excited photosensitizer, instead of transferring energy, directly transfers an electron to the sulfonium salt. acs.orgfigshare.com This process is favorable when the sensitizer is a good electron donor in its excited state. The reduction of the sulfonium salt cation by the electron transfer leads to the formation of a sulfuranyl radical intermediate, which is unstable and rapidly dissociates. acs.orgfigshare.com For instance, studies using anthracene derivatives as photosensitizers for sulfonium salts have demonstrated efficient acid generation via electron transfer. acs.orgfigshare.comacs.org The rate of this electron transfer quenching can be very high, with bimolecular rate constants reported in the range of 0.58–1.6 × 10¹⁰ M⁻¹ s⁻¹. acs.orgfigshare.com

The primary benefits of using a photosensitizer are:

Extended Wavelength Sensitivity: Sulfonium salts like this compound absorb mainly in the deep-UV spectrum. Many photosensitizers, such as polycyclic aromatic hydrocarbons (e.g., anthracene), absorb strongly at longer wavelengths (e.g., 300-400 nm or even into the visible spectrum). acs.orggoogle.com By incorporating a sensitizer, the system can be activated with less energetic, more readily available light sources, which is a crucial advantage for various applications.

The table below summarizes the effect of different photosensitizers on the quantum yield of product formation from a sulfonium salt, illustrating the synergistic effect.

| Photosensitizer | Excitation Wavelength (nm) | Limiting Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 9-phenylanthracene | 385 | 0.77 | acs.orgfigshare.com |

| 2-ethyl-9,10-dimethoxyanthracene | 405 | 0.65 | acs.orgfigshare.com |

| Perylene | 434 | 0.72 | acs.orgfigshare.com |

Acid Diffusion Kinetics and Control in Polymer Matrices

In the context of chemically amplified photoresists, the process does not end with the generation of triflic acid. lithoguru.com The subsequent diffusion of this acid within the polymer matrix during a post-exposure bake (PEB) step is a critical phenomenon that dictates the final outcome of the lithographic process. patsnap.comutexas.edu During the PEB, each acid molecule acts as a catalyst, inducing hundreds of solubility-switching reactions (e.g., deprotection of polymer side chains) in the surrounding matrix. utexas.eduappdomain.cloud This catalytic chain reaction is the "amplification" that gives these resists their high sensitivity. utexas.edu

The extent of acid diffusion must be precisely controlled. Insufficient diffusion leads to incomplete deprotection, while excessive diffusion causes image blur, a loss of resolution, and increased line-edge roughness (LER), which are detrimental to the fabrication of nanoscale features. patsnap.com The kinetics of this diffusion are governed by several interconnected factors:

Post-Exposure Bake (PEB) Temperature and Time: Temperature is a primary driver of diffusion. Higher PEB temperatures increase the thermal energy of the acid molecules, enhancing their mobility and diffusion length within the polymer. patsnap.com Longer bake times also allow for more extensive diffusion. patsnap.com

Polymer Matrix Properties: The free volume, glass transition temperature (Tg), and polarity of the polymer resin significantly impact acid mobility. appdomain.cloud Polymers with more free volume or a lower Tg generally permit faster diffusion.

Acid Properties: The size and chemical nature of the acid and its counter-anion are crucial. The triflate anion is relatively mobile. The diffusion coefficient is a key parameter used to quantify this mobility. researchgate.net

Reaction-Diffusion Coupling: Acid diffusion is not a simple Fickian process. The mobility of the acid can change as the catalytic reaction proceeds and alters the chemical environment of the polymer (e.g., changing a non-polar protecting group to a polar hydroxyl group). utexas.edu

Controlling acid diffusion is a major area of research in resist design. Strategies include optimizing the PEB conditions, modifying the polymer architecture to reduce free volume, or designing PAGs that generate bulkier, less mobile acids. nih.gov Another approach involves covalently binding the PAG to the polymer backbone, which can help localize the initial acid generation and temper its diffusion. nih.gov

The table below presents experimental data on the diffusion coefficients of acids in a common photoresist polymer, poly(hydroxystyrene), illustrating the strong dependence on temperature.

| Acid | Polymer Matrix | Temperature (°C) | Diffusion Coefficient (cm²/s) | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid | Poly(hydroxystyrene) | 35 | 4.5 x 10⁻¹⁰ | lithoguru.com |

| Trifluoroacetic acid | Poly(hydroxystyrene) | 45 | 5.3 x 10⁻¹⁰ | lithoguru.com |

Advanced Applications of 4 Methylphenyl Diphenylsulfonium Triflate in Polymer and Materials Engineering

Initiation of Cationic Photopolymerization Processes

As a photoacid generator, (4-Methylphenyl)diphenylsulfonium (B13929972) triflate is instrumental in initiating cationic photopolymerization, a process where light is used to trigger the polymerization of monomers. tcichemicals.com The generated acid protonates monomer units, creating cationic species that propagate to form a polymer chain. This method offers distinct advantages, including a tolerance to oxygen, low shrinkage, and the ability for the polymerization to continue even after the light source is removed, a phenomenon known as "dark cure". researchgate.netresearchgate.net

(4-Methylphenyl)diphenylsulfonium triflate is an effective photoinitiator for the cationic ring-opening polymerization (CROP) of cyclic ethers like epoxides and oxetanes. wikipedia.orgresearchgate.net These monomers are foundational for producing high-performance polymers used in coatings, adhesives, and advanced composites.

The initiation mechanism begins with the absorption of a photon by the sulfonium (B1226848) salt, leading to its decomposition and the release of triflic acid. wikipedia.org This potent acid then protonates the oxygen atom of the epoxide or oxetane (B1205548) ring, making the ring highly strained and susceptible to nucleophilic attack. Another monomer molecule attacks the protonated ring, causing it to open and creating a new cationic center at the end of the growing polymer chain. This process repeats, propagating the chain until it is terminated. The use of sulfonium salt PAGs is well-established for curing epoxy-based systems, such as resins derived from Bisphenol A diglycidyl ether (BADGE). acs.org Research has demonstrated that sulfonium salt photoinitiators efficiently induce the polymerization of various epoxy monomers upon UV irradiation. researchgate.net Similarly, oxetanes undergo efficient ring-opening polymerization through this cationic mechanism. rsc.orgresearchgate.net

Table 1: Research Findings on Cationic Ring-Opening Polymerization Initiated by Sulfonium Salts

| Monomer Type | Initiator System Component | Key Observation | Reference |

|---|---|---|---|

| Epoxides | S,S-dialkyl-S-(hydroxyphenyl)sulfonium salts | Effective photoinitiation of various epoxy monomers with short-wavelength UV light. | researchgate.net |

| Epoxides, Oxetanes | Ytterbium triflate (catalyst) | Readily promotes ring-opening with amines; demonstrates the utility of triflate salts in ring-opening. | rsc.org |

| Epoxy Acrylate (B77674) Resin | Triarylsulfonium salts | Successful use as cationic photoinitiators in UV-curing processes. | researchgate.net |

This table presents findings for triarylsulfonium salts and related systems to illustrate the general principles applicable to this compound.

The photogenerated acid from this compound also serves as an excellent initiator for the cationic polymerization of electron-rich olefins, most notably vinyl ethers. researchgate.net Poly(vinyl ether)s are valuable materials used in applications ranging from pressure-sensitive adhesives to specialty coatings. The polymerization is challenging to control but offers access to polymers with unique properties. nih.govnih.gov

Upon acid generation, the proton adds to the double bond of the vinyl ether monomer. This creates a highly reactive oxocarbenium ion, which serves as the propagating species. This cation rapidly adds to subsequent monomer units, leading to the formation of a high molecular weight polymer. Recent studies have focused on achieving better control over this rapid polymerization process, exploring the influence of solvents and ligands to produce well-defined poly(vinyl ether)s with controlled molecular weights and tacticities. nih.govnih.govsemanticscholar.org The use of triflate-based initiators has been shown to be effective for a range of vinyl ethers, including ethyl vinyl ether and iso-butyl vinyl ether. nih.govsemanticscholar.org

While primarily a cationic initiator, this compound can also play a role in accelerating certain types of controlled/living radical polymerization (LRP). LRP techniques, such as nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization, are designed to produce polymers with precisely controlled architectures. researchgate.netcmu.eduresearchgate.net

In some LRP systems, particularly photo-LRP, the acid generated by the sulfonium salt can accelerate the initiation process. For instance, research on the closely related (4-fluorophenyl)diphenylsulfonium (B8508265) triflate has shown its utility in nitroxide-mediated photo-LRP. In this context, the photogenerated triflic acid facilitates the protonation and subsequent cleavage of alkoxyamine initiators, leading to the faster generation of the radical species that start the polymerization chains. This acid-catalyzed initiation can lead to more uniform chain growth and better control over the final polymer structure, demonstrating a synergistic interaction between cationic and radical polymerization principles. nih.gov

Dual-curing systems utilize two distinct polymerization mechanisms within a single formulation to achieve superior material properties that are unattainable with a single network. researchgate.net A common and highly effective pairing is the combination of cationic and free-radical photopolymerization. This compound is an ideal candidate for the cationic component in such systems.

These formulations typically contain a mixture of monomers, for example, epoxides or vinyl ethers (which polymerize cationically) and acrylates or methacrylates (which polymerize via a radical pathway). researchgate.net Upon UV irradiation, the this compound generates acid to cure the epoxy/vinyl ether component, while a separate free-radical photoinitiator generates radicals to polymerize the acrylate component. This approach allows for the creation of interpenetrating polymer networks (IPNs) with enhanced thermal stability, mechanical strength, and chemical resistance. researchgate.netresearchgate.net Such dual-curing resins are increasingly important in additive manufacturing, including digital light processing (DLP), where they enable the printing of high-performance parts. researchgate.net

Role in High-Resolution Lithographic Technologies

The ability of this compound to generate a strong acid with high efficiency upon exposure to short-wavelength radiation places it at the center of modern photolithography, the process used to manufacture semiconductor devices. researchgate.netlookchem.com

In the quest for smaller and more powerful computer chips, the semiconductor industry has transitioned to extreme ultraviolet (EUV) lithography, which uses light with a wavelength of 13.5 nm. mdpi.comresearchgate.net This technology requires the development of highly sensitive and high-resolution photoresists. This compound is a key ingredient in chemically amplified resists (CARs) designed for EUV lithography. eipbn.orgresearchgate.net

A CAR formulation consists of a polymer matrix, a photoacid generator like this compound, and a quencher base. During EUV exposure, the PAG absorbs energy and generates molecules of triflic acid. nih.gov This acid then diffuses a short distance within the polymer matrix and catalyzes a chemical reaction that alters the solubility of the polymer in a developer solution. For a "positive-tone" resist, the acid cleaves protecting groups from the polymer, making it soluble in the developer. For a "negative-tone" resist, the acid catalyzes a cross-linking reaction, making the exposed regions insoluble. eipbn.org

The performance of the resist—defined by the trade-off between resolution, line-edge roughness (LER), and sensitivity (the RLS trade-off)—is critically dependent on the properties of the PAG. core.ac.uk Triarylsulfonium triflates are favored for their high quantum yield of acid generation and the high strength of the resulting triflic acid, which efficiently drives the catalytic reaction. The specific structure of this compound, with its combination of phenyl and methylphenyl groups, influences its diffusion characteristics and compatibility with the polymer matrix, which are crucial factors for achieving the sub-20 nm resolution required by next-generation lithography. mdpi.com

Table 2: Key Compounds Mentioned in This Article

| Compound Name | Role/Type |

|---|---|

| This compound | Photoacid Generator (PAG) |

| Trifluoromethanesulfonic acid (Triflic acid) | Photogenerated Brønsted Acid |

| Epoxides (general) | Monomer for Cationic Polymerization |

| Oxetanes (general) | Monomer for Cationic Polymerization |

| Vinyl Ethers (general) | Monomer for Cationic Polymerization |

| Acrylates/Methacrylates (general) | Monomer for Radical Polymerization |

| Bisphenol A diglycidyl ether (BADGE) | Epoxy Monomer |

| Ethyl vinyl ether | Vinyl Ether Monomer |

| iso-Butyl vinyl ether | Vinyl Ether Monomer |

| (4-Fluorophenyl)diphenylsulfonium triflate | Related Photoacid Generator |

| Alkoxyamine | Initiator for Nitroxide-Mediated Polymerization |

Deep Ultraviolet (DUV) and Electron Beam Lithography Formulations

This compound is a key component in chemically amplified (CA) photoresists used for deep ultraviolet (DUV) and electron beam (e-beam) lithography. wikipedia.orgumich.edu In these advanced lithographic techniques, the compound acts as a photoacid generator (PAG). Upon irradiation, it undergoes photolysis to produce trifluoromethanesulfonic acid, a very strong acid. This acid then diffuses through the polymer matrix of the resist and catalyzes a cascade of chemical reactions, such as the deprotection of polymer side chains, which alters the solubility of the exposed regions of the resist.

The efficiency of acid generation and the properties of the resulting acid are crucial for the performance of the photoresist. Sulfonium salts like this compound are favored in these applications due to their high quantum yields for acid generation and good thermal stability. The triflate anion is particularly effective as it forms a strong, yet non-volatile, acid that can efficiently promote the desired chemical changes in the resist.

In e-beam lithography, a focused beam of electrons is used to write patterns directly onto the resist. wikipedia.orgumich.edu Similar to DUV lithography, the energy from the electron beam induces the decomposition of the PAG, generating the acid catalyst. The use of this compound in e-beam resists allows for the fabrication of high-resolution patterns with nanometer-scale features. researchgate.net For instance, resists formulated with sulfonium salt PAGs have demonstrated the capability to produce patterns with resolutions as fine as 20 nm. researchgate.net

The general mechanism of action for a sulfonium salt PAG in a chemically amplified resist can be summarized as follows:

| Step | Process | Description |

| 1 | Exposure | The photoresist containing the polymer and this compound is exposed to DUV light or an electron beam. |

| 2 | Acid Generation | The PAG absorbs the energy and decomposes, releasing trifluoromethanesulfonic acid. |

| 3 | Catalytic Reaction | The generated acid catalyzes a chemical reaction in the polymer, such as the cleavage of acid-labile protecting groups. |

| 4 | Solubility Change | The chemical reaction alters the solubility of the polymer in the developer solution. |

| 5 | Development | The soluble portions of the resist are removed by a developer, leaving behind the desired pattern. |

Optimization of Lithographic Performance: Resolution, Line Edge Roughness (LER), and Sensitivity

The performance of a lithographic process is often characterized by three key parameters: resolution, line edge roughness (LER), and sensitivity. The choice of photoacid generator (PAG) significantly influences all three. This compound is utilized in resist formulations to optimize these critical performance metrics.

Resolution refers to the smallest feature size that can be reliably printed. The use of this compound contributes to high resolution by enabling a significant change in the solubility of the resist upon exposure, leading to a high-contrast system. This high contrast allows for the clear demarcation between exposed and unexposed regions, which is essential for resolving fine features. Research has shown that chemically amplified resists based on sulfonium salts can achieve resolutions down to the nanometer scale, with some studies demonstrating patterning of features as small as 20 nm. researchgate.net

Line Edge Roughness (LER) is the deviation of a printed line feature from a perfectly smooth, straight edge. Low LER is crucial for the performance of microelectronic devices. The properties of the PAG, including its distribution within the resist and the diffusion of the generated acid, play a significant role in determining LER. A more uniform distribution of the PAG and controlled acid diffusion can lead to smoother line edges. While specific LER values for resists containing solely this compound are not extensively reported, studies on similar sulfonium salt-based resists have shown the potential to achieve low LER, which is a key focus in the development of advanced photoresists.

Sensitivity is a measure of the energy dose required to induce the desired chemical change in the resist. A highly sensitive resist requires a lower exposure dose, which increases the throughput of the lithography process. This compound contributes to high sensitivity due to its efficient generation of a strong acid catalyst. A single acid molecule can catalyze multiple chemical reactions, a process known as chemical amplification, which significantly enhances the sensitivity of the resist.

The following table summarizes the impact of key PAG properties on lithographic performance:

| Lithographic Parameter | Desired Outcome | Role of this compound |

| Resolution | High (small feature size) | Enables high-contrast resists for clear pattern definition. |

| Line Edge Roughness (LER) | Low (smooth lines) | Contributes to controlled acid diffusion for smoother edges. |

| Sensitivity | High (low exposure dose) | Efficiently generates a strong acid for chemical amplification. |

Mitigation of Outgassing Phenomena in Lithography

Outgassing, the release of volatile molecules from the photoresist during exposure in a vacuum environment, is a significant concern in advanced lithography techniques like extreme ultraviolet (EUV) and electron beam lithography. researchgate.net These outgassed species can contaminate the exposure tool's optics, leading to reduced performance and costly downtime. The photoacid generator (PAG) is a potential source of outgassing, as its decomposition products can be volatile.

The use of this compound can help mitigate outgassing compared to some other types of PAGs. As an ionic salt, it has a relatively low vapor pressure, making it less prone to direct volatilization. Furthermore, upon decomposition, the trifluoromethanesulfonate (B1224126) anion forms a strong, non-volatile acid. The bulky, relatively stable (4-methylphenyl)diphenylsulfonium cation can also contribute to lower volatility of the PAG fragments.

Research into photoresist outgassing has shown that PAG fragments are among the primary outgassed components. researchgate.net Therefore, designing PAGs with lower volatility and whose fragments are also less volatile is a key strategy for reducing outgassing. While all PAGs will contribute to some level of outgassing, the selection of a salt-based PAG like this compound is a step toward minimizing this issue.

Strategies to further mitigate outgassing in photoresist formulations include:

PAG Design: Synthesizing PAGs with higher molecular weight and lower vapor pressure.

Polymer-Bound PAGs: Covalently bonding the PAG to the polymer backbone to prevent its volatilization.

Resist Formulation: Optimizing the resist composition to minimize the concentration of volatile components.

Applications in Stereolithographic Additive Manufacturing (3D Printing)

Stereolithography (SLA) is a 3D printing technology that builds objects layer-by-layer by selectively curing a liquid photopolymer resin using a light source, typically a UV laser. This compound can be employed as a photoinitiator in cationic photopolymerization, a process used in some SLA resins.

In cationic SLA, the triflic acid generated from the decomposition of this compound upon light exposure initiates the polymerization of monomers such as epoxides and vinyl ethers. A key advantage of cationic photopolymerization in 3D printing is that it is not inhibited by oxygen, unlike free-radical polymerization. This allows for the creation of more consistent and fully cured parts.

The process of cationic photopolymerization in SLA using this compound can be described as follows:

Initiation: The triflic acid generated from the PAG protonates a monomer, creating a cationic active center.

Propagation: The cationic active center reacts with other monomers in a chain reaction, leading to the formation of a polymer network.

Termination: The polymerization process continues until the active center is terminated, resulting in a solid, crosslinked polymer.

The use of this compound and other sulfonium salts as photoinitiators enables the formulation of SLA resins with desirable properties such as high curing speed, good mechanical strength, and low shrinkage.

Engineering of Covalent Adaptable Networks (CANs)

Covalent Adaptable Networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing them to be reprocessed and healed like thermoplastics while retaining the robust mechanical properties of thermosets. vitrimers.net These materials, often referred to as vitrimers, can rearrange their network topology in response to an external stimulus, such as heat or light, without compromising their structural integrity. encyclopedia.pubresearchgate.net

This compound can potentially be used to engineer CANs by acting as a photo-triggered catalyst for the dynamic bond exchange reactions. For example, in a polymer network containing ester linkages, the strong acid generated by the PAG upon UV irradiation can catalyze transesterification reactions. This allows for the rearrangement of the polymer network, enabling stress relaxation, reshaping, and healing of the material.

The use of a photoacid generator to control the dynamic behavior of CANs offers several advantages:

Spatiotemporal Control: The dynamic properties of the material can be activated only in specific regions and at specific times by controlling the light exposure.

On-Demand Reprocessing: The material can be stable under ambient conditions and only become malleable when exposed to light.

Energy Efficiency: Light-induced reprocessing can be more energy-efficient than thermally activated processes.

While the direct application of this compound in CANs is an emerging area of research, its ability to generate a strong acid upon photo-irradiation makes it a promising candidate for the development of photo-responsive vitrimers and other smart materials.

Function as a Crosslinking Agent in Polymer Network Formation

In addition to its role in initiating polymerization, this compound can also function as a photo-activated crosslinking agent in the formation of polymer networks. This is particularly relevant in the formulation of negative-tone photoresists, where the exposed regions of the resist become insoluble in the developer.

In a negative-tone resist, the acid generated by the PAG catalyzes crosslinking reactions between the polymer chains. This creates a three-dimensional network structure in the exposed regions, making them insoluble. The unexposed regions remain soluble and are washed away during the development process.

The efficiency of the crosslinking reaction is dependent on the strength of the acid catalyst and the reactivity of the polymer. The strong acid generated by this compound can effectively promote a variety of crosslinking chemistries, such as the reaction of epoxy groups or the formation of ether linkages between polymer chains. This enables the creation of highly crosslinked and robust polymer networks with good thermal and chemical stability.

Spectroscopic and Computational Characterization of 4 Methylphenyl Diphenylsulfonium Triflate Systems

Time-Resolved Spectroscopic Investigations of Photochemistry

Time-resolved spectroscopy is an indispensable tool for elucidating the transient species and reaction dynamics that occur on ultrafast timescales following the absorption of light. These studies provide direct experimental evidence for the proposed photochemical mechanisms.

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to detect and characterize short-lived intermediate species generated during a photochemical reaction. youtube.comresearchgate.nethw.ac.uk In the context of (4-Methylphenyl)diphenylsulfonium (B13929972) triflate and related triarylsulfonium salts, TAS allows for the direct observation of the excited states and the subsequent radical intermediates that are precursors to acid generation. osti.govnih.govsemanticscholar.org

Upon excitation with UV light, triarylsulfonium salts are known to undergo photolysis. osti.govwikipedia.org While specific transient absorption data for (4-Methylphenyl)diphenylsulfonium triflate is not extensively detailed in the available literature, studies on analogous triarylsulfonium salts provide a clear picture of the expected intermediates. The photolysis can proceed through both heterolytic and homolytic cleavage of the carbon-sulfur bonds. osti.govrsc.org

Direct irradiation of triarylsulfonium salts from the singlet excited state can lead to the formation of a radical cation and a corresponding aryl radical. researchgate.net For this compound, the expected primary photochemical step is the cleavage of a C-S bond to generate a diphenylsulfinyl radical cation and a p-tolyl radical, or a (4-methylphenyl)phenylsulfinyl radical cation and a phenyl radical. These transient species exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum. For instance, flash photolysis studies of related compounds have identified transient species with absorption maxima in the 400-700 nm range, which are attributed to semi-oxidized radical species. rsc.org

The subsequent reactions of these intermediates with solvent or other components in the photoresist matrix ultimately lead to the formation of the strong Brønsted acid, triflic acid. rsc.orgsan-apro.co.jp The nature of the solvent has been shown to play a significant role in the reaction pathways, with, for example, the formation of 4-tert-butylanisole (B1294814) in methanol (B129727) for a related sulfonium (B1226848) salt, indicating a contribution from solvolysis in the excited state. rsc.org

Table 1: Expected Transient Intermediates in the Photolysis of this compound and their Generic Spectroscopic Signatures

| Intermediate Species | Generic Absorption Maxima (nm) | Formation Pathway |

| Excited Singlet State (S1) | ~300-350 | Direct photoexcitation |

| Diphenylsulfinyl Radical Cation | ~400-500 | Homolytic C-S bond cleavage |

| p-Tolyl Radical | ~300-400 | Homolytic C-S bond cleavage |

| Phenylthiobiphenyl-type products | ~350-450 | Rearrangement from excited state |

Note: The absorption maxima are generalized from studies on analogous triarylsulfonium salts and may vary for the specific compound.

Time-resolved fluorescence quenching studies are instrumental in understanding the electron transfer processes that can sensitize the decomposition of photoacid generators. ibm.com While this compound itself is not strongly fluorescent, its interaction with fluorescent sensitizer (B1316253) molecules is a key aspect of its application in chemically amplified resists, extending their spectral sensitivity to longer wavelengths. mdpi.com

In a typical scenario, a photosensitizer absorbs light and is promoted to an excited state. If a sulfonium salt is present, it can quench the fluorescence of the sensitizer through an electron transfer mechanism. ibm.com The rate of this quenching can be measured by monitoring the decrease in the fluorescence lifetime of the sensitizer in the presence of increasing concentrations of the sulfonium salt.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods have become increasingly vital in complementing experimental studies by providing detailed mechanistic insights, predicting reaction outcomes, and simulating the behavior of molecules in complex environments.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the photodecomposition mechanisms of triarylsulfonium salts. wikipedia.orgresearchgate.net These calculations can elucidate the electronic structure of the ground and excited states, map out the potential energy surfaces for different reaction pathways, and determine the geometries of transition states and intermediates.

For triarylsulfonium salts, computational studies have helped to rationalize the observed photoproducts by calculating the bond dissociation energies of the C-S bonds in the excited state. rsc.org These calculations can predict which bond is more likely to cleave upon photoexcitation. For instance, in asymmetric sulfonium salts, the cleavage of the weaker C-S bond is generally favored. The calculations can also provide insights into the relative probabilities of homolytic versus heterolytic cleavage pathways. rsc.org Furthermore, quantum chemical calculations have been used to investigate the role of the counter-anion in the photochemical process and the subsequent steps leading to the formation of the final acid product.

Predictive modeling of the quantum yield of acid generation (ΦH+) is a critical step in the design of efficient photoacid generators. The quantum yield is a measure of the efficiency of the photochemical reaction and is defined as the number of acid molecules generated per photon absorbed.

Computational models can be developed to correlate the molecular structure of the sulfonium salt with its acid-generating efficiency. mdpi.comrsc.orgnih.gov These models often take into account factors such as the absorption cross-section of the PAG, the efficiency of intersystem crossing to the reactive excited state, and the branching ratios for the different photochemical decay pathways. For example, studies on a series of π-conjugated sulfonium-based PAGs have shown that the position of the sulfonium substituent on the aromatic framework has a strong influence on the quantum yield of acid generation, with a para-to-meta substitution leading to a significant increase. rsc.org Such structure-property relationships, derived from a combination of experimental data and computational modeling, are invaluable for the in-silico design of new and improved PAGs.

Table 2: Factors Influencing Photoacid Generation Quantum Yield

| Factor | Influence on Quantum Yield | Rationale |

| Absorption Cross-Section | Increases | Higher probability of photon absorption. |

| Excited State Lifetime | Complex | A longer lifetime may allow for more efficient reaction, but also increases the probability of non-radiative decay. |

| C-S Bond Dissociation Energy | Decreases | A weaker bond is more easily cleaved upon photoexcitation. |

| Electron-Donating/Withdrawing Substituents | Modulates | Can alter the electronic structure and reactivity of the excited state. |

| Counter-Anion | Can Influence | May affect the stability of intermediates and the final acid generation step. |

The performance of a chemically amplified photoresist is not only determined by the efficiency of acid generation but also by the subsequent diffusion of the photogenerated acid within the polymer matrix during the post-exposure bake (PEB) step. lithoguru.comutexas.edu Excessive acid diffusion can lead to a loss of resolution and line-edge roughness (LER) in the final resist pattern. researchgate.net

Molecular dynamics (MD) simulations and continuum models are used to study the diffusion of the acid, in this case, triflic acid, through the photoresist polymer. researchgate.netresearchgate.net These simulations can provide an understanding of how factors such as the size of the acid molecule, the free volume of the polymer, the PEB temperature, and the presence of quencher bases affect the diffusion process. lithoguru.com Modeling has shown that a minimum amount of diffusion is necessary to smooth out standing wave effects from the exposure step, but excessive diffusion degrades the latent image. lithoguru.com By simulating the reaction-diffusion process, it is possible to predict the final resist profile and optimize the process conditions to achieve the desired pattern fidelity. researchgate.net

In Situ Spectroscopic Monitoring of Polymerization Kinetics (e.g., Fourier-Transform Infrared Spectroscopy)rsc.org

The kinetics of polymerization reactions initiated by this compound can be effectively monitored in real-time using in situ spectroscopic techniques, with Fourier-Transform Infrared (FTIR) spectroscopy being a particularly powerful tool. This method allows for the continuous tracking of the concentration of functional groups in the reaction mixture, providing valuable insights into the polymerization rate and conversion over time.

In a typical in situ FTIR setup for monitoring a cationic polymerization, the reaction is carried out in a sample cell placed directly in the infrared beam of the spectrometer. For photopolymerization reactions, the sample is simultaneously exposed to a UV light source to initiate the process. The FTIR spectrometer records spectra at regular intervals, allowing for the creation of a time-resolved dataset.

The kinetic analysis is based on the decrease in the intensity of the characteristic infrared absorption bands of the monomer's reactive groups as they are consumed during polymerization. For instance, in the cationic polymerization of epoxides, a key class of monomers polymerized using sulfonium salt photoinitiators, the disappearance of the epoxide ring's characteristic absorption band (e.g., around 789 cm⁻¹) is monitored. The degree of conversion at any given time (αt) can be calculated using the following equation:

where:

A₀ is the initial absorbance of the characteristic monomer band before polymerization begins.

Aₜ is the absorbance of the same band at time t.

This real-time data allows for the construction of conversion versus time profiles, from which important kinetic parameters, such as the rate of polymerization (Rp), can be derived.

Detailed research findings on triarylsulfonium salt-initiated polymerizations demonstrate the utility of this technique. For example, in the photopolymerization of a cycloaliphatic epoxide initiated by a triarylsulfonium salt, real-time FTIR (RT-FTIR) spectroscopy has been used to generate precise kinetic profiles. These profiles reveal the rapid nature of the polymerization, often achieving significant conversion within seconds of UV irradiation.

The following data table, derived from a study on a representative triarylsulfonium salt-initiated epoxide polymerization, illustrates the type of kinetic data that can be obtained using in situ FTIR spectroscopy.

| Time (s) | Epoxide Conversion (%) | Rate of Conversion (s⁻¹) |

|---|---|---|

| 0 | 0 | - |

| 50 | 25 | 0.017 |

| 100 | 45 | |

| 150 | 58 | |

| 200 | 62 | |

| 250 | 63 | - |

| 300 | 63 | - |

Stability, Durability, and Environmental Considerations for 4 Methylphenyl Diphenylsulfonium Triflate

Thermal Stability Profiles and Decomposition Pathways

The thermal stability of a photoacid generator is a critical parameter, as it dictates the processing temperatures at which it can be used without premature degradation. (4-Methylphenyl)diphenylsulfonium (B13929972) triflate is a crystalline solid with a defined melting point, which provides an initial indication of its thermal robustness. lookchem.com

While specific high-temperature decomposition studies for this exact molecule are not extensively detailed in publicly available literature, the behavior of analogous triarylsulfonium salts provides insight into potential decomposition pathways. For many sulfonium (B1226848) salts, thermal degradation can initiate complex reactions. acs.org General degradation mechanisms for triarylsulfonium salts may involve the homolytic cleavage of a carbon-sulfur bond to generate radical species or intramolecular rearrangement reactions. In formulated systems, such as photoresists, excessive processing temperatures can lead to the unwanted generation of acid, which could compromise the lithographic performance. lookchem.com

Alkaline Stability and Hydrolytic Degradation Mechanisms

The stability of sulfonium salts in alkaline environments is a significant concern, particularly in applications where they might be exposed to basic media or for their environmental degradation profile. Research has shown that the structure of the triarylsulfonium cation plays a decisive role in its resistance to alkaline conditions.

A study evaluating the alkaline stability of various triarylsulfonium salts found that (4-Methylphenyl)diphenylsulfonium triflate decomposed completely when subjected to a 1 M potassium hydroxide (B78521) (KOH) solution in deuterium (B1214612) oxide (D₂O) at 60°C for 10 days. acs.org This indicates a susceptibility to degradation under moderately alkaline conditions. In contrast, the related compound (4-methoxy-3-methylphenyl)diphenylsulfonium, which possesses an additional electron-donating methoxy (B1213986) group, showed no degradation under the identical conditions, highlighting the profound impact of electronic effects imparted by substituents on the aromatic rings. acs.org

The primary mechanism for the degradation of triarylsulfonium salts in alkaline media is believed to be nucleophilic attack at the sulfur atom. acs.orgresearchgate.net In the case of degradation in an alkaline methanol (B129727) solution, the degradation of the parent triphenylsulfonium (B1202918) cation was observed to proceed via an ipso-attack of the methoxide (B1231860) anion on one of the phenyl rings attached to the sulfur atom. acs.org This suggests a similar hydrolytic degradation pathway for this compound, where a hydroxide ion would attack the electrophilic sulfur center or one of the aryl carbons, leading to the cleavage of a carbon-sulfur bond and the eventual breakdown of the compound.

Long-Term Performance and Storage Stability in Formulated Systems

This compound is described as a stable, crystalline compound, which is advantageous for its storage and handling. lookchem.com Its long-term performance is critical for its primary applications as a photoinitiator in polymer production and as a component in photoresists for the electronics industry. lookchem.com In these roles, the compound is part of a formulated system, and its stability directly impacts the shelf-life and reliability of the end-product.

The successful use of this compound in electron beam lithography, where it demonstrated improved sensitivity over conventional materials, attests to its functional stability within a resist formulation under appropriate storage conditions. lookchem.com For photoacid generators like this compound, proper storage is essential to prevent premature decomposition and maintain its reactivity until use. Key storage considerations include:

Protection from Light: As a photoinitiator, the compound is sensitive to light, particularly UV wavelengths. To prevent unwanted acid generation and loss of efficacy, it should be stored in opaque containers.

Control of Temperature: While possessing good thermal stability for processing, long-term storage at elevated temperatures should be avoided to minimize any potential for slow degradation over time.

Exclusion of Contaminants: The formulated systems are sensitive to impurities. Storage in a clean, dry environment is necessary to prevent contamination that could interfere with its function, especially from basic substances that could neutralize the generated acid.

By adhering to these principles, the long-term performance and stability of this compound in formulated systems can be assured, enabling its effective use in high-technology applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Methylphenyl)diphenylsulfonium triflate, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of diphenylsulfonium precursors. For example, (2-bromoethyl)diphenylsulfonium triflate can react with terminal alkynes under Pd/Cu co-catalysis to form intermediates, which are further functionalized . Characterization involves ¹H/¹³C NMR (to confirm sulfonium ion structure and substituents), X-ray crystallography (to resolve stereoelectronic effects), and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC (>93% as per industrial standards) .

Q. How does this compound function as a photo-acid generator (PAG) in polymerization reactions?

- Methodological Answer : Upon UV irradiation, the sulfonium salt undergoes heterolytic cleavage, releasing triflic acid (a strong Brønsted acid) that initiates cationic polymerization. For instance, in nitroxide-mediated photo-living radical polymerization of methyl methacrylate, the triflate anion stabilizes propagating chains, enabling controlled molecular weight distributions. Key parameters include light intensity (e.g., 365 nm UV) and initiator-to-monomer ratios .

Q. What spectroscopic techniques are critical for studying the solvation dynamics of triflate anions in this compound?

- Methodological Answer : Raman microprobe spectroscopy is used to analyze triflate ion diffusion in lithium-containing electrolytes, revealing interactions via shifts in S-O symmetric stretching bands (~1030 cm⁻¹). Electrochemical impedance spectroscopy (EIS) complements this by correlating ionic mobility with applied voltage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound under varying solvent polarities?

- Methodological Answer : Contradictions arise from solvent-dependent ion-pair dissociation. A systematic approach involves:

- Kinetic profiling : Compare reaction rates in solvents like THF (low polarity) vs. DMF (high polarity) using stopped-flow spectroscopy.

- DFT calculations : Model the solvation shell around the sulfonium cation to predict dissociation barriers.

- Control experiments : Add tetrabutylammonium salts to perturb ion pairing and isolate solvent effects .

Q. What strategies optimize cyclopropanation reactions of oxindoles mediated by this compound?

- Methodological Answer : Key optimizations include:

- Catalyst screening : Zinc triflate outperforms other Lewis acids (e.g., Cu(OTf)₂) by stabilizing the transition state.

- Substrate scope : Nonsubstituted oxindoles require inert atmospheres to prevent oxidation, while N-substituted variants tolerate aerobic conditions.

- Functional group compatibility : Hydroxyl and boronic acid groups necessitate protecting groups (e.g., TBS) .

Q. How does structural modification of the sulfonium cation influence its reactivity in annulation reactions?

- Methodological Answer : Substituents on the phenyl rings alter electrophilicity and steric bulk. For example:

- Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity, accelerating annulation with enamines to form CF₃-substituted heterocycles.

- Steric hindrance : 4-Methylphenyl groups improve regioselectivity in pyrrolidine formation compared to bulkier tert-butyl analogs .

Data Contradiction Analysis

Q. Why do studies report divergent outcomes for triflate’s stability in protic vs. aprotic media?

- Methodological Answer : Stability discrepancies stem from:

- Hydrogen bonding : In protic solvents (e.g., H₂O), triflate forms stable hydrogen bonds, reducing its nucleophilicity.

- Hydrolysis pathways : Aprotic solvents (e.g., acetonitrile) minimize hydrolysis but may promote sulfonium cation aggregation.

- Mitigation : Use accelerated stability testing (40°C/75% RH) paired with ¹⁹F NMR to monitor decomposition products .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.